Acetic acid;3-methylsulfonylprop-2-en-1-ol
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Overview
Description
Acetic acid;3-methylsulfonylprop-2-en-1-ol is a chemical compound with the molecular formula C6H10O4S It is characterized by the presence of both an acetic acid moiety and a 3-methylsulfonylprop-2-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylsulfonylprop-2-en-1-ol typically involves the reaction of acetic acid with 3-methylsulfonylprop-2-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methylsulfonylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-methylsulfonylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of acetic acid;3-methylsulfonylprop-2-en-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modifying key signaling molecules. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;3-methylsulfonylprop-2-en-1-ol: Unique due to the presence of both acetic acid and sulfonyl groups.
Phenolic compounds: Share similar biological activities but differ in chemical structure.
Indole derivatives: Exhibit diverse biological activities and are structurally different from this compound.
Uniqueness
This compound is unique due to its dual functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
654641-15-3 |
---|---|
Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
acetic acid;3-methylsulfonylprop-2-en-1-ol |
InChI |
InChI=1S/C4H8O3S.C2H4O2/c1-8(6,7)4-2-3-5;1-2(3)4/h2,4-5H,3H2,1H3;1H3,(H,3,4) |
InChI Key |
MDEWOVKACWOHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CS(=O)(=O)C=CCO |
Origin of Product |
United States |
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